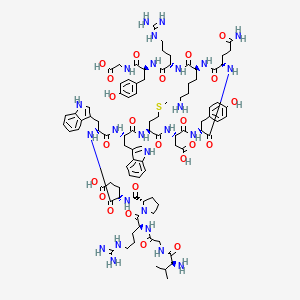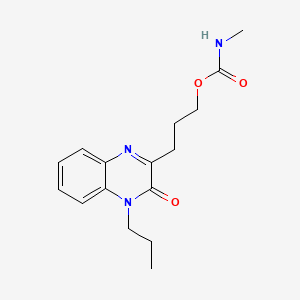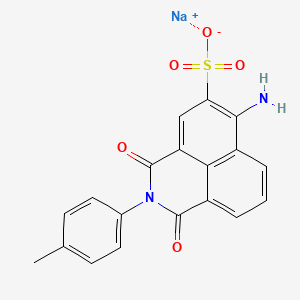
ブリリアントスルファフラビン
説明
Brilliant Sulfaflavine is an organic sodium salt having 6-amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonate as the counterion . It is used as the displacement dye in the yellowsolve I method for fibrin . It has a role as a histological dye .
Molecular Structure Analysis
The molecular formula of Brilliant Sulfaflavine is C19H13N2NaO5S . Its molecular weight is 404.4 g/mol . The IUPAC name is sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate .科学的研究の応用
蛍光トレーサー
ブリリアントスルファフラビンは、様々な科学的研究で蛍光トレーサーとして使用されてきました . 蛍光トレーサーは、特定の波長で光を吸収し、より長い波長で再放出する物質であり、特定のプロセスを可視化および追跡するために役立ちます。
葉面殺菌剤の研究
ブリリアントスルファフラビンは、蛍光トレーサーとして、さび病防除のために大豆に施用される葉面殺菌剤の施用量を研究するために使用されています . ブリリアントスルファフラビンを使用することで、研究者は殺菌剤の分布と濃度を視覚的に追跡することができ、最大の効果を得るために施用を最適化することができます。
蛍光トレーサー濃度測定に対する温度の影響
ブリリアントスルファフラビンは、蛍光トレーサーの測定濃度に対する溶液温度の影響を調べるために研究で使用されてきました . その結果、ブリリアントスルファフラビンの測定濃度は、溶液温度の上昇に伴い減少することが示されました . この種の研究は、殺虫剤散布の効率と殺虫剤混合物の均一性の正確な評価を確実にするために不可欠です .
温度効果に対する補正モデル
蛍光トレーサー濃度測定に対する温度の影響の観察に続いて、ブリリアントスルファフラビンは補正モデルの開発に使用されてきました . これらのモデルは、溶液温度の変化による測定濃度の誤差を数値的に補正し、測定の精度を向上させます .
農業用散布機のパフォーマンス
ブリリアントスルファフラビンは、蛍光トレーサーとして、農業用散布機のパフォーマンスを向上させるために使用されてきました . このアプローチは、標的作物と非標的領域への液滴の堆積を正確に定量化することで、殺虫剤の使用を最適化し、環境への影響を最小限に抑えるのに役立ちます .
殺虫剤の混合均一性
ブリリアントスルファフラビンは、殺虫剤の混合均一性を研究するために研究で使用されてきました . ブリリアントスルファフラビンをトレーサーとして使用することで、研究者は混合物中の殺虫剤の分布と濃度を視覚的に追跡することができ、最大の効果を得るために均一な施用を確実にすることができます .
将来の方向性
While specific future directions for Brilliant Sulfaflavine were not found in the search results, its use as a fluorescent tracer in research, particularly for studying the application rate of foliar fungicides when applied to soybeans for the control of rust , suggests potential for continued use and exploration in similar applications.
作用機序
Target of Action
The primary targets of Brilliant Sulfaflavine are nucleic acids and other polyanionic cellular structures . These targets play a crucial role in the replication and transcription processes of the cell, making them key points of interaction for Brilliant Sulfaflavine.
Mode of Action
Brilliant Sulfaflavine interacts with its targets through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA or RNA strands . It can also bind externally to the DNA or RNA strands . This interaction can disrupt the normal functioning of the nucleic acids, leading to changes in the cell.
生化学分析
Biochemical Properties
Brilliant sulfaflavine plays a significant role in biochemical reactions, primarily as a fluorescent tracer. It interacts with various biomolecules, including enzymes and proteins, to facilitate the visualization and tracking of biochemical processes. The compound’s fluorescence properties make it an ideal tool for studying the application rate of foliar fungicides for soybean rust control . Brilliant sulfaflavine’s interactions with biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which allow it to bind to specific sites on proteins and enzymes without altering their structure or function .
Cellular Effects
Brilliant sulfaflavine influences various cellular processes by acting as a fluorescent marker. It is used to label cells and track their movement, division, and differentiation. The compound’s fluorescence allows researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism in real-time. Brilliant sulfaflavine has been shown to have minimal impact on cell viability and function, making it a valuable tool for studying cellular processes without introducing significant artifacts .
Molecular Mechanism
The molecular mechanism of Brilliant sulfaflavine involves its ability to bind to specific biomolecules through non-covalent interactions. This binding allows the compound to act as a fluorescent marker, enabling the visualization of biochemical processes. Brilliant sulfaflavine does not inhibit or activate enzymes directly but rather serves as a passive tracer that highlights the location and activity of target biomolecules. Its fluorescence properties are due to the presence of the acridine core, which absorbs light at specific wavelengths and emits fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brilliant sulfaflavine are stable over time, provided the compound is stored under recommended conditions. The fluorescence of Brilliant sulfaflavine remains consistent, allowing for long-term studies of cellular processes. The compound may degrade over extended periods or under harsh conditions, leading to a decrease in fluorescence intensity. Researchers must ensure proper storage and handling to maintain the compound’s stability and effectiveness .
Dosage Effects in Animal Models
The effects of Brilliant sulfaflavine vary with different dosages in animal models. At low doses, the compound effectively labels cells and tissues without causing toxicity or adverse effects. At high doses, Brilliant sulfaflavine may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Researchers must carefully optimize the dosage to achieve the desired labeling without compromising cell viability and function .
Metabolic Pathways
Brilliant sulfaflavine is not significantly metabolized in cells, as its primary function is to act as a fluorescent tracer. The compound’s stability and resistance to metabolic degradation make it suitable for long-term studies of cellular processes. Brilliant sulfaflavine may interact with certain enzymes and cofactors, potentially affecting metabolic flux and metabolite levels. These interactions are generally minimal and do not significantly impact the compound’s fluorescence properties .
Transport and Distribution
Brilliant sulfaflavine is transported and distributed within cells and tissues through passive diffusion and binding to specific transporters and binding proteins. The compound’s fluorescence allows researchers to track its localization and accumulation in real-time. Brilliant sulfaflavine tends to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can effectively label target biomolecules .
Subcellular Localization
The subcellular localization of Brilliant sulfaflavine is primarily determined by its interactions with specific biomolecules and cellular structures. The compound is often found in the cytoplasm and nucleus, where it binds to proteins and nucleic acids. Brilliant sulfaflavine’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions allow the compound to effectively label and track cellular processes at the subcellular level .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Brilliant sulfaflavine involves the reaction of sulfanilic acid with acetic anhydride to form N-acetylsulfanilic acid, which is then reacted with 4-amino-2',4'-dihydroxyazobenzene to form Brilliant sulfaflavine.", "Starting Materials": [ "Sulfanilic acid", "Acetic anhydride", "4-amino-2',4'-dihydroxyazobenzene" ], "Reaction": [ "Step 1: Sulfanilic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form N-acetylsulfanilic acid.", "Step 2: The N-acetylsulfanilic acid is then reacted with 4-amino-2',4'-dihydroxyazobenzene in the presence of a base such as sodium hydroxide or potassium hydroxide to form Brilliant sulfaflavine.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the final product, Brilliant sulfaflavine." ] } | |
CAS番号 |
2391-30-2 |
分子式 |
C19H14N2NaO5S |
分子量 |
405.4 g/mol |
IUPAC名 |
sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |
InChI |
InChI=1S/C19H14N2O5S.Na/c1-10-5-7-11(8-6-10)21-18(22)13-4-2-3-12-16(13)14(19(21)23)9-15(17(12)20)27(24,25)26;/h2-9H,20H2,1H3,(H,24,25,26); |
InChIキー |
FOFPFWJBEIMSGG-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+] |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+] |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O.[Na] |
外観 |
Solid powder |
| 2391-30-2 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Brilliant acid flavine 10J; Brilliant Acid Yellow 8G; Brilliant Sulfa Flavine; Brilliant sulfaflavine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Brilliant Sulfaflavine (BSF) in scientific research?
A1: BSF is primarily used as a fluorescent tracer in various research fields. This includes:
- Spray Drift Assessment: BSF is used to evaluate the effectiveness of pesticide application techniques and to quantify spray drift, helping researchers understand and minimize off-target deposition of agricultural sprays. [, , , , ]
- Hydrology and Soil Science: BSF helps visualize and quantify solute transport processes in porous media like soils. It allows researchers to study water movement, identify preferential flow paths, and assess the impact of soil properties on solute transport. [, , , ]
Q2: What makes BSF a suitable choice as a fluorescent tracer in these applications?
A2: Several factors contribute to BSF's suitability as a fluorescent tracer:
- High Fluorescence Intensity: BSF exhibits strong fluorescence when excited by UV light, allowing for sensitive detection even at low concentrations. [, ]
- Solubility: BSF is soluble in water, making it easy to use in aqueous solutions for spray applications and soil column experiments. []
Q3: How does the pH of the solution affect BSF fluorescence?
A3: While BSF demonstrates relatively stable fluorescence across a range of pH values compared to dyes like Fluorescein or Pyranine, its fluorescence intensity is not entirely unaffected by pH changes. [] Therefore, researchers should consider the potential impact of pH variations in their experimental setup and analysis, especially when working with solutions of varying pH.
Q4: Can BSF be used alongside other tracers in research?
A5: Yes, BSF can be used in combination with other tracers. For example, it has been successfully used with Rhodamine B in a dual tracer system to evaluate the impact of adjuvants on spray drift. [] Additionally, researchers studying soil transport processes have used BSF alongside Sulforhodamine B and Oxazine 170, exploiting their different sorption characteristics to gain a more comprehensive understanding of transport mechanisms. []
Q5: What are the limitations of using BSF as a tracer?
A5: Despite its advantages, there are some limitations to consider when using BSF:
- Photodegradation: While relatively stable, BSF can undergo photodegradation upon prolonged exposure to sunlight, potentially impacting measurement accuracy. Researchers should account for this by minimizing light exposure or applying appropriate correction factors. [, , ]
- Adsorption: BSF can adsorb to certain materials, such as soil particles, which may lead to an underestimation of its concentration in the solution. Researchers should consider this factor when selecting materials and interpreting results. [, ]
- Temperature Sensitivity: Research indicates that solution temperature can influence the fluorescence intensity of BSF. [] It is crucial to maintain consistent temperatures during experiments or incorporate appropriate correction models to account for temperature variations.
Q6: What analytical techniques are used to quantify BSF?
A7: Fluorescence spectroscopy is the primary method for quantifying BSF. [, , , ] The technique relies on the detection of light emitted by BSF when excited by UV light. Researchers establish calibration curves using known BSF concentrations to relate the measured fluorescence intensity to the corresponding concentration.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


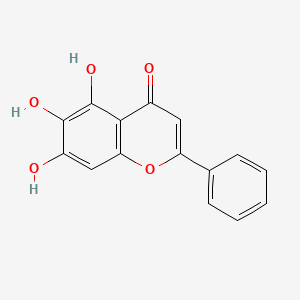


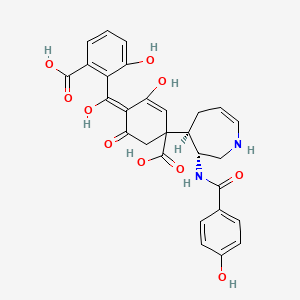
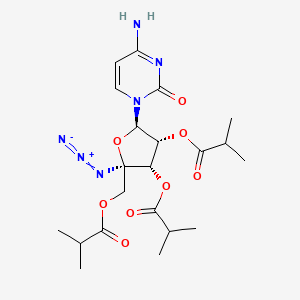




![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)

